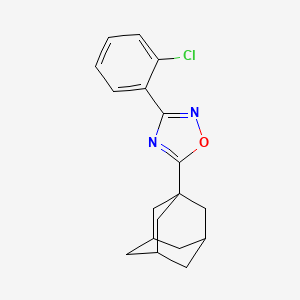
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as ACOX, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate for various diseases. ACOX has been found to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The exact mechanism of action of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exerts its biological activity by inhibiting various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-viral activity against the hepatitis C virus and the human immunodeficiency virus.
实验室实验的优点和局限性
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has some limitations, including its low bioavailability and its potential toxicity at high doses.
未来方向
There are several future directions for research on 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole analogs with improved bioavailability and potency. Another area of interest is the investigation of the potential applications of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole-based drug delivery systems could enhance the therapeutic efficacy of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and reduce its potential toxicity.
合成方法
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-chlorobenzohydrazide with 1-adamantylcarbonyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then treated with phosphorus pentoxide and acetic anhydride to obtain 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Another method involves the reaction of 2-chlorobenzohydrazide with 1-adamantyl isocyanate in the presence of triethylamine and acetonitrile, followed by treatment with phosphorus pentoxide and acetic anhydride.
科学研究应用
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-viral activity against the hepatitis C virus and the human immunodeficiency virus.
属性
IUPAC Name |
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-4-2-1-3-14(15)16-20-17(22-21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWYGSQWBBMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5187337.png)
![3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5187357.png)
![4-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5187358.png)
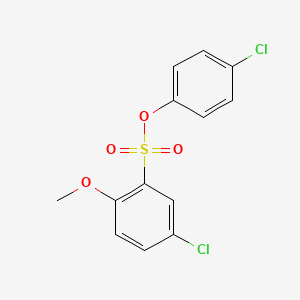
![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187371.png)
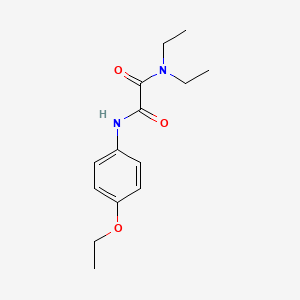
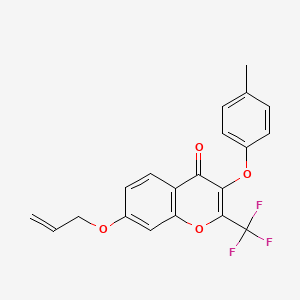
![N,N-dimethyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5187392.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-naphthamide](/img/structure/B5187395.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187409.png)
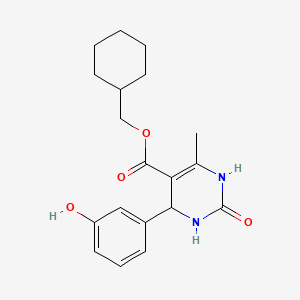
![2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5187450.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]pyridine](/img/structure/B5187453.png)